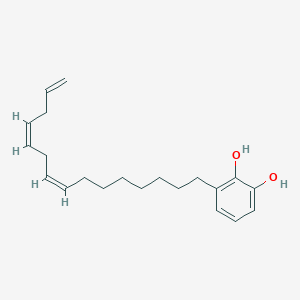

Urushiol (15:3)

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWDFSXBACIZCV-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83543-37-7 | |

| Record name | 83543-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Plant Metabolism of Urushiol 15:3

Proposed Mechanisms of Alkylcatechol Biosynthesis

The formation of the characteristic alkylcatechol structure of urushiol (B600771) is believed to begin with the convergence of fatty acid and polyketide synthesis pathways. nih.govnih.gov A fatty acid derivative serves as a starting point for the construction of the aromatic ring by a polyketide synthase. nih.govnih.gov

The initial and crucial step in urushiol biosynthesis is the formation of a tetraketide intermediate, a reaction catalyzed by a Type III polyketide synthase (PKS). nih.govusda.gov This process begins with a fatty acid-CoA starter molecule, such as hexadecanoyl-CoA, which is extended through the sequential addition of three malonyl-CoA units. nih.govnih.gov

Type III PKS enzymes are homodimeric proteins that facilitate a series of decarboxylative condensation reactions, known as Claisen condensations, to build the polyketide chain. nih.govyoutube.com In the case of urushiol biosynthesis, the PKS activity results in a linear tetraketide attached to the enzyme. nih.govnih.gov This intermediate is the foundational structure from which the aromatic ring of urushiol is derived. nih.gov Research has identified several PKS genes in urushiol-producing plants that are believed to be involved in this primary step. usda.govresearchgate.net The enzymatic systems responsible for fatty acid and polyketide biosynthesis share many similarities, including the use of common precursors and similar chemical reactions. nih.govresearchgate.net

Table 1: Key Molecules in Tetraketide Formation

| Molecule | Role |

|---|---|

| Fatty Acid-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender units for chain elongation |

| Polyketide Synthase (PKS) | Enzyme catalyzing the condensation reactions |

Following the formation of the fatty acid tetraketide, a series of enzymatic modifications are proposed to occur to generate the final urushiol molecule. nih.gov These steps include:

Cyclization and Aromatization: The linear tetraketide undergoes an intramolecular cyclization reaction, followed by aromatization, to form a phenolic ring structure. nih.govnih.gov This process leads to the formation of anacardic acid, which is considered a key metabolic intermediate in the pathway. nih.govusda.gov

Decarboxylation: Anacardic acid is then believed to be decarboxylated, removing the carboxyl group from the aromatic ring. nih.gov This step results in the formation of a cardanol (B1251761) intermediate. nih.govresearchgate.net

Hydroxylation: The final proposed step is the hydroxylation of the cardanol intermediate to produce the characteristic 1,2-dihydroxy-benzene (catechol) ring of urushiol. nih.govresearchgate.net This critical conversion is thought to be catalyzed by a specific hydroxylase enzyme. nih.gov

This sequence transforms a fatty acid precursor into the complex alkylcatechol structure of urushiol. nih.govnih.gov

Precursor Identification and Metabolic Intermediates

Empirical evidence from metabolite profiling in urushiol-producing plants has been crucial in substantiating the proposed biosynthetic pathway. The identification of specific precursor molecules provides strong support for the sequence of enzymatic reactions.

Research on nascently germinated poison ivy seedlings has provided the first direct empirical evidence for the role of cardanols as penultimate metabolites in urushiol biosynthesis. nih.govresearchgate.net Using gas chromatography-mass spectrometry (GC-MS), studies have identified C15-cardanol congeners and isomers that correspond directly to the expected substrates needed to produce the observed C15-urushiol congeners and isomers within the same plant extracts. nih.govresearchgate.net

The structural similarity and strong positive correlation between the accumulation levels of C15-cardanols and C15-urushiols support the hypothesis that cardanols serve as the immediate metabolic precursors to urushiols. nih.gov The presence of cardanol in Japanese lacquer also supports this presumed pathway. irg-wp.com

Table 2: Corresponding C15-Cardanol and C15-Urushiol Congeners Identified in Poison Ivy

| Degree of Unsaturation | Cardanol Congener Identified | Urushiol Congener Identified |

|---|---|---|

| 0 | C15:0-cardanol | C15:0-urushiol |

| 1 | C15:1-cardanol | C15:1-urushiol |

| 2 | C15:2-cardanol | C15:2-urushiol |

| 3 | C15:3-cardanol | C15:3-urushiol |

Data sourced from Lott et al., 2019. nih.gov

Based on the identification of cardanol congeners as the direct precursors to urushiols, researchers have hypothesized the existence of a "cardanol-specific hydroxylase" activity. nih.govresearchgate.net This enzyme would be responsible for the final, critical step in the biosynthetic pathway: the conversion of the monophenolic cardanol into the diphenolic (catechol) urushiol. nih.gov

This proposed enzymatic activity involves the ortho-hydroxylation of the cardanol ring. nih.govmdpi.com While the specific enzyme has not yet been isolated and characterized in Toxicodendron species, the existence of such an activity provides a testable hypothesis for future research into the molecular genetics of urushiol production. nih.govusda.gov The identification of this enzyme would complete our understanding of the late stages of this significant metabolic pathway. usda.gov

Enzymatic Systems in Urushiol Biogenesis

The biosynthesis of urushiol relies on a coordinated system of enzymes to carry out the necessary transformations from fatty acid precursors. While not all enzymes have been definitively characterized, genomic and transcriptomic studies have identified several key candidates.

Comparative genomic analysis of the lacquer tree (T. vernicifluum) has revealed that gene families related to urushiol biosynthesis have expanded, suggesting their importance for the plant's ecological adaptation. nih.gov Multi-omics data have helped identify genes encoding key enzymes in the pathway. nih.govresearchgate.net

The primary enzymes and enzymatic activities implicated in urushiol biogenesis include:

Polyketide Synthases (PKS): As the entry point into the pathway, Type III PKS enzymes are essential. usda.gov Studies have identified multiple PKS genes (e.g., TvPKS) in the genomes of urushiol-producing plants that are believed to catalyze the initial tetraketide formation. nih.govresearchgate.net

Cyclases/Aromatases: Following PKS action, specific enzymes are required to fold and aromatize the polyketide chain to form anacardic acid. nih.gov

Decarboxylases: An enzymatic activity is necessary to remove the carboxyl group from anacardic acid to yield cardanol. nih.gov

Hydroxylases: The final conversion of cardanol to urushiol is proposed to be carried out by a cardanol hydroxylase. nih.govresearchgate.net Enzymes like tyrosinase (polyphenol oxidase), which are known to catalyze the ortho-hydroxylation of phenols to catechols, represent a potential model for this activity. mdpi.com

Ongoing research aims to biochemically validate and characterize these putative enzymes to provide a complete picture of the enzymatic machinery driving urushiol production in plants. usda.gov

Laccase (Urushiol Oxidase) Activity and Its Catalytic Role

Laccase (benzenediol:oxygen oxidoreductase, EC 1.10.3.2), also known as urushiol oxidase, is a multi-copper-containing enzyme that plays a critical role in the metabolism of urushiol. nih.govncsu.edu These enzymes are versatile biocatalysts capable of oxidizing a wide array of phenolic and non-phenolic compounds by reducing molecular oxygen to water. nih.govnih.gov The catalytic process involves the one-electron oxidation of the substrate, which for urushiol involves the hydroxyl groups of the catechol ring. nih.govresearchgate.net

Investigation of Isozyme Composition of Laccase

Laccase exists in multiple forms known as isozymes, which are enzymes that differ in amino acid sequence but catalyze the same reaction. Fungi, in particular, are known to secrete several laccase isozymes, with the number varying between species and depending on environmental conditions. ncsu.edu

Investigations into the isozyme composition of laccase from the Japanese lacquer tree, Toxicodendron vernicifluum, have revealed a complex profile. Using techniques like isoelectric focusing, researchers have identified multiple laccase isozymes. researchgate.net In one study, water extracts from the lacquer tree's acetone (B3395972) powder showed five distinct bands with isoelectric points (pI) in the range of 7.35–9.30 and nine bands within a pI range of 3.50–5.25. researchgate.net

Further analysis demonstrated that these isozymes have different characteristics. When separated, the fraction containing the high-pI isozymes (7.35–9.30) appeared as a blue-colored solution, while the fraction with lower-pI isozymes (3.50–5.85) was yellow. researchgate.net Both fractions exhibited maximum catalytic activity at an acidic pH of 3.0–4.0 when using 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate. However, their activity with other substrates, such as gallic acid, differed, indicating distinct catalytic properties. researchgate.net The presence of these "yellow" laccases in the non-blue components of lacquer suggests they may play a role in urushiol polymerization alongside the traditionally studied "blue" laccases. researchgate.net

Intraspecies Variation and Environmental Influences on Urushiol (15:3) Profile

Genotypic Effects on Urushiol Congener Proportions

Significant variation in the levels and composition of urushiol congeners exists within Toxicodendron species, and this variation can be attributed to genetic differences, or genotypes, among individual plants. nih.govnih.gov Studies have shown that even when grown under controlled environmental conditions, individual poison ivy seedlings exhibit substantial variability in total urushiol content and, to a lesser extent, in the relative proportions of different congeners. nih.gov This suggests that genetic factors are a primary source of this chemical diversity. nih.gov

Research comparing poison ivy accessions from geographically isolated locations has demonstrated significant differences in the steady-state accumulation of various urushiol congeners. nih.gov These accession-level differences were observed for total C15-urushiols, total C17-urushiols, and the ratio between them. nih.gov For example, accessions from Texas and Virginia were found to have significantly higher total urushiol levels than an accession from Iowa, primarily due to higher concentrations of C15-urushiols. nih.gov Given that poison ivy is an out-crossing species with high potential for genetic diversity, it is not surprising that its chemical defense traits, like urushiol profiles, show significant differentiation among populations. nih.govnih.gov

Table 1: Urushiol Content in Poison Ivy Seedlings from Different Geographic Accessions This table is interactive. You can sort the data by clicking on the column headers.

| Accession Location | Total Urushiol (µg/mg dry wt) | Total C15-Urushiol (µg/mg dry wt) | Total C17-Urushiol (µg/mg dry wt) |

|---|---|---|---|

| Iowa | 10.5 | 9.0 | 1.5 |

| Virginia (Site 1) | 18.0 | 16.0 | 2.0 |

| Virginia (Site 2) | 17.5 | 15.5 | 2.0 |

| Texas | 19.0 | 17.0 | 2.0 |

Data is representational and adapted from findings suggesting significant variation between accessions. nih.gov

Impact of Elevated Carbon Dioxide Concentrations on Urushiol (15:3) Production

Rising atmospheric carbon dioxide (CO2) concentrations have a significant impact on the growth and toxicity of poison ivy (Toxicodendron radicans). pnas.org Experimental studies have shown that elevated CO2 levels stimulate poison ivy's growth, photosynthesis, and biomass accumulation. pnas.orgjstor.org This "CO2 fertilization effect" leads to larger plants that produce more total urushiol. cambridge.orgresearchgate.net

Table 2: Effect of Atmospheric CO2 Concentration on Poison Ivy Biomass This table is interactive. You can sort the data by clicking on the column headers.

| CO2 Concentration (µmol mol⁻¹) | Mean Leaf Weight (g) | Mean Stem Weight (g) |

|---|---|---|

| 300 (Mid-20th Century) | 4.0 | 3.5 |

| 400 (Current) | 5.5 | 4.8 |

| 500 (Projection) | 6.2 | 5.5 |

| 600 (Projection) | 6.8 | 6.0 |

Data is representational and adapted from studies showing significant increases in biomass with rising CO2 levels. cambridge.org

Spatial Distribution of Urushiol Congeners within Plant Tissues

The various congeners of urushiol are not uniformly distributed throughout the tissues of poison ivy plants. Advanced imaging techniques, such as matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI), have revealed a distinct spatial separation of different urushiol families within the plant's stem. nih.govvt.edu

Specifically, urushiol congeners with 15-carbon side chains (C15-urushiols) are found to be predominantly localized within the specialized resin ducts of the stem. nih.govresearchgate.net In contrast, congeners with 17-carbon side chains (C17-urushiols) are more widely distributed throughout the cortex and vascular tissues. nih.govresearchgate.net This spatial segregation was an unexpected finding, as it suggests that the biosynthetic pathways for C15 and C17 urushiols might originate in different cell types, a possibility not considered in earlier proposed pathways. nih.gov This localization within resin canals is consistent with observations in other urushiol-producing plants, like the Japanese lacquer tree, where sap yield is related to the number and size of these ducts. nih.gov

Table 3: Location of Urushiol Congeners in Poison Ivy Stem Tissues This table is interactive. You can sort the data by clicking on the column headers.

| Urushiol Congener Family | Primary Location |

|---|---|

| C15-Urushiols (e.g., C15:0, C15:1, C15:2) | Resin Ducts |

| C17-Urushiols (e.g., C17:2, C17:3) | Cortex and Vascular Tissues |

Source: Findings from MALDI-MSI analysis of poison ivy stems. nih.govvt.eduresearchgate.net

Chemical Synthesis and Derivatization Strategies for Urushiol 15:3

Chemical Modification for Enhanced Properties or Novel Applications

Urushiol's inherent reactivity, stemming from its catechol structure and unsaturated alkyl chains, presents opportunities for chemical modification. Researchers are investigating these modifications to reduce toxicity, enhance stability, or impart new functionalities, moving beyond its traditional uses and allergenic nature.

Acetylation of Urushiol (B600771)

Acetylation involves the introduction of acetyl groups, typically to the hydroxyl groups of the catechol moiety in urushiol. This modification can alter the compound's polarity, solubility, and reactivity. Studies suggest that acetylation can lead to reduced toxicity and irritation compared to the parent compound. For instance, acetylated urushiols have been found to be substantially less toxic and produce less skin irritation than free urushiols nih.gov. This is attributed to the protection of the reactive hydroxyl groups, which are crucial for the allergenic mechanism.

While specific data on the acetylation of the C15:3 isomer is not extensively detailed in the provided search results, the general principles of catechol acetylation apply. The reaction typically involves reacting urushiol with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst. The mechanism involves the nucleophilic attack of the phenolic hydroxyl groups on the carbonyl carbon of the acetic anhydride, followed by the elimination of acetic acid youtube.com.

Table 1: Overview of Urushiol Acetylation

| Modification Type | Primary Reaction Site | Typical Reagent(s) | Potential Outcome | Reference |

| Acetylation | Phenolic hydroxyl groups | Acetic anhydride, Acetyl chloride | Reduced toxicity, altered solubility, decreased allergenicity | nih.govontosight.ai |

Hydrogenation Studies of Urushiol

Hydrogenation is a process that reduces the unsaturation in the alkyl side chains of urushiol by adding hydrogen across the double bonds. This saturation significantly alters the physical and chemical properties of the molecule. Specifically, hydrogenation of urushiol yields hydrogenated urushiol (h-urushiol), which lacks the double bonds in its C15 or C17 side chains acs.org.

Research indicates that the degree of unsaturation in urushiol's side chain influences its allergenic potential, with more unsaturated forms generally causing stronger reactions genoskin.comwikipedia.org. Hydrogenation, by saturating these double bonds, is expected to reduce this allergenic activity.

Studies on hydrogenated urushiol have explored its impact on material properties. For example, thin films made from mixtures of urushiol and h-urushiol showed homogeneous surfaces due to structural similarity. However, the mechanical properties, such as tensile strength and elongation, decreased with increasing h-urushiol content. This is because the double bonds in the original urushiol side chain contribute to a highly cross-linked structure during curing, a process that is diminished in h-urushiol due to the absence of these unsaturations acs.org. Conversely, at very high concentrations of h-urushiol, mechanical strength can increase, potentially due to the regular structure of the saturated side chains facing the surface acs.org. The curing time of hydrogenated urushiol is also significantly longer than that of natural urushiol, with h-urushiol thin films taking up to 12 hours to cure compared to urushiol's 10 minutes acs.org.

Table 2: Impact of Hydrogenation on Urushiol Properties

| Modification Type | Primary Reaction Site | Hydrogenation Outcome | Impact on Curing | Impact on Mechanical Strength | Allergenic Potential | Reference |

| Hydrogenation | Alkyl side chains | Saturation of double bonds, reduced polarity, decreased allergenicity | Slower curing | Decreased (generally) | Reduced | acs.org |

The hydrogenation process itself can be carried out using various catalytic methods, often involving transition metal catalysts. For instance, catalytic hydrogenation of urushiol derivatives has been reported, where the tri-unsaturated urushiol acetal (B89532) gradually became di-unsaturated, mono-unsaturated, and finally saturated after 8 hours aeeisp.com.

Compound Names Mentioned:

Urushiol

Urushiol (15:3)

Hydrogenated urushiol (h-urushiol)

Urushiol acetate (B1210297)

Urushiol derivatives

Advanced Analytical Methodologies for Urushiol 15:3 Characterization

Spectroscopic and Imaging Techniques

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy provides valuable information about the functional groups present in urushiol (B600771) molecules by measuring the absorption of infrared radiation. The characteristic absorption bands can help identify the presence of the catechol ring, the alkyl/alkenyl side chain, and associated functional groups.

Key absorption bands observed in the FT-IR spectra of urushiol and its derivatives include:

O-H stretching: Typically observed in the region of 3200-3600 cm⁻¹, indicating the presence of hydroxyl groups on the catechol ring mdpi.comresearchgate.net.

C-H stretching: Bands around 3010 cm⁻¹ are associated with the stretching of unsaturated C=C-H bonds in the alkenyl side chains, while signals at 2924 cm⁻¹ and 2854 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of methylene (B1212753) (–CH₂) groups in the saturated portions of the alkyl chain mdpi.comresearchgate.net.

C=C stretching: Absorption bands in the 1600-1620 cm⁻¹ range are indicative of C=C stretching within the aromatic benzene (B151609) ring, and signals around 986-990 cm⁻¹ are characteristic of conjugated C=C bonds in the urushiol side chains mdpi.comresearchgate.net.

C-O stretching: Bands associated with ether linkages or the phenolic hydroxyl groups can be observed in the 1000-1260 cm⁻¹ region mdpi.comijeas.org.

These spectral fingerprints allow for the identification and differentiation of urushiol from other compounds and can be used to confirm structural modifications or the presence of specific components within complex mixtures ijeas.orgneliti.com.

Table 1: Key FT-IR Absorption Bands of Urushiol Components

| Absorption Band (cm⁻¹) | Functional Group / Vibration | Reference(s) |

| 3010 | C-H stretching (unsaturated C=C-H) | mdpi.com, researchgate.net |

| 2924, 2854 | CH₂ asymmetric and symmetric stretching (alkyl chain) | mdpi.com, researchgate.net |

| 1620, 1594 | C=C stretching (benzene ring) | mdpi.com |

| 1615 | C=C stretching (benzene ring) | researchgate.net |

| 1700 | C=O stretching (in derivatives/products) | researchgate.net |

| 1715 | C-O-C stretching | researchgate.net |

| 1185 | Ether linkage (alkyl side chain to catechol) | mdpi.com |

| 986, 990 | Conjugated C=C (urushiol side chain) | mdpi.com, researchgate.net |

| 776, 731 | Benzene ring vibrations | mdpi.com |

| 730 | C-H out of plane bending (urushiol benzene ring) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for detailed structural elucidation of urushiol congeners. It provides information about the connectivity of atoms, the chemical environment of protons and carbons, and the degree of unsaturation.

¹H NMR Spectroscopy: ¹H NMR spectra of urushiol components reveal characteristic signals for the aromatic protons of the catechol ring, typically appearing in the δ 6.55–7.50 ppm range mdpi.comresearchgate.netrsc.orgnih.govrsc.orgrsc.orgsnu.ac.kr. The hydroxyl protons of the catechol group can also be observed, often as broad signals, typically around δ 5.0–6.0 ppm mdpi.comrsc.org. The alkenyl side chains exhibit signals for vinylic protons in the δ 5.20–6.13 ppm range, corresponding to the double bonds mdpi.comrsc.org. The saturated alkyl chain protons produce signals in the upfield region, with methylene (–CH₂–) groups appearing from δ 1.25–1.65 ppm, and the terminal methyl (–CH₃) group resonating around δ 0.8–0.9 ppm mdpi.comresearchgate.netrsc.orgnih.govrsc.orgrsc.org. Specific methylene groups adjacent to the aromatic ring or double bonds may show distinct shifts mdpi.com.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon backbone. Aromatic carbons of the catechol ring are typically found in the δ 114.3–144.7 ppm range, with carbons directly bonded to hydroxyl groups appearing at higher chemical shifts researchgate.netrsc.orgrsc.orgrsc.org. The aliphatic carbons of the alkyl/alkenyl chains resonate in the δ 14.0–31.7 ppm range, with variations depending on their position and the presence of unsaturation researchgate.netrsc.orgrsc.orgrsc.org.

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are often employed for unambiguous assignment of signals and confirmation of complex structures, particularly for differentiating between various urushiol isomers and congeners researchgate.netnih.gov.

Table 2: Representative NMR Chemical Shifts for Urushiol Components

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Notes | Reference(s) |

| ¹H NMR | |||

| Aromatic Ring Protons | 6.55 – 7.50 | Varying signals depending on substitution pattern | researchgate.net, rsc.org, nih.gov, mdpi.com, rsc.org, rsc.org, snu.ac.kr |

| Phenol (B47542) OH | ~5.0 – 6.0 | Can be broad or exchangeable | mdpi.com, rsc.org |

| Allylic/Vinylic Protons | 5.20 – 6.13 | From unsaturated side chains | mdpi.com, rsc.org |

| Methylene adjacent to phenol (Ph-CH₂-CH) | ~1.59 | mdpi.com | |

| Methylene (–CH₂–) in alkyl chain | 1.25 – 1.65 | Multiple signals possible due to chain length and unsaturation | researchgate.net, rsc.org, nih.gov, mdpi.com, rsc.org, rsc.org |

| Methyl (–CH₃) at end of alkyl chain | ~0.8 – 0.9 | researchgate.net, rsc.org, nih.gov, rsc.org, rsc.org | |

| ¹³C NMR | |||

| Aromatic Carbons | 114.3 – 144.7 | Directly bonded to OH or other substituents | researchgate.net, rsc.org, rsc.org, rsc.org |

| Aliphatic Carbons (–CH₂–) | 14.0 – 31.7 | Varying signals for different methylene groups | researchgate.net, rsc.org, rsc.org, rsc.org |

Quantitative Analysis Protocols

Accurate quantification of urushiol, including specific congeners like Urushiol (15:3), is essential for research and quality control. This is typically achieved using chromatographic techniques coupled with suitable detectors, supported by robust calibration and validation procedures.

Calibration Curve Development and Validation Criteria

Quantitative analysis of urushiol relies on establishing a relationship between the analyte's signal response and its concentration, typically through calibration curves. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed, with detection wavelengths often set around 260 nm or 280 nm due to the phenolic absorption of urushiol mdpi.comresearchgate.netmdpi.commdpi.com. Gas Chromatography-Mass Spectrometry (GC-MS) is another prevalent method researchgate.netmdpi.com.

Calibration Curve Development: Standard solutions of known urushiol concentrations are analyzed, and their peak areas or heights are plotted against their respective concentrations. This generates a calibration curve, often a linear regression line.

Validation Criteria: The reliability of the calibration curve is assessed using several validation parameters:

Linearity: Assessed by the coefficient of determination (R²), which should ideally be close to 1. Reported R² values for urushiol analysis commonly exceed 0.995, indicating excellent linearity mdpi.comresearchgate.netmdpi.commdpi.comglobaljournals.orgmdpi.comkoreascience.krnih.gov. For instance, Urushiol (15:3) has shown linearity with an R² value of 0.9972 mdpi.com, and Urushiol (15:2) has demonstrated R² values as high as 0.9998 globaljournals.org.

Accuracy and Precision: Evaluated through recovery studies and relative standard deviations (RSD). Recovery rates for urushiol components are often reported within ±2% to ±20% globaljournals.org, while RSD values for intra-day and inter-day variations typically fall within acceptable limits, such as below 10% researchgate.net.

Concentration Range: Calibration curves are developed over specific concentration ranges, for example, 0.1847 to 0.9235 mg/mL for diene urushiol mdpi.com or 1–100 ng for various compounds in related analytical methods researchgate.net.

Table 3: Calibration Curve Performance for Urushiol Quantification

| Analytical Method | Analyte/Component | Linearity (R²) | Concentration Range | Notes | Reference(s) |

| HPLC-UV | Urushiol (15:2) | 0.9983 | Not specified | High linearity and accuracy | mdpi.com |

| HPLC-UV | Urushiol (15:3) | 0.9972 | Not specified | Linear calibration curve | mdpi.com |

| HPLC-UV | Urushiol (15:1) | 0.9983 | Not specified | Linear calibration curve | mdpi.com |

| HPLC-UV | Diene Urushiol | 0.993 | 0.1847 – 0.9235 mg/mL | Linear regression equation: y = 3590x − 27.327 | mdpi.com |

| HPLC-UV | Urushiol | 0.9951 | Not specified | Linear calibration curve: y = 0.4168x + 0.466 | mdpi.com |

| GC-MS | Urushiol | 0.998 | Not specified | Linear response of standards | nih.gov |

| GC-MS | Urushiol (15:2) | 0.9998 | Not specified | High linearity | globaljournals.org |

Internal Standard Applications

To improve the accuracy and precision of quantitative analyses, particularly in complex matrices or when sample losses may occur during preparation, the use of an internal standard is highly recommended. An internal standard is a compound that is chemically similar to the analyte but is not present in the sample, and it is added in a known amount to all standards and samples.

In urushiol analysis, common internal standards include:

C15:0 alkylresorcinol: Used in GC-MS for the quantification of urushiols in plant tissues researchgate.netmdpi.com.

Tridecanoic acid and Hexadecane: Employed as internal standards for derivatization and injection in GC-MS analysis of fatty acids, a methodology that can be adapted for urushiol analysis unipi.it.

By comparing the peak area ratio of the analyte to the internal standard, variations due to sample preparation, injection volume, or detector response fluctuations can be effectively compensated for, leading to more reliable quantitative results.

Limits of Detection (LOD) and Quantification (LOQ) Determinations

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. These parameters are crucial for determining the lowest detectable levels of urushiol in various samples.

Reported LOD and LOQ values for urushiol analysis vary depending on the technique and specific congener:

HPLC-UV: For Urushiol (15:2), LOD values have been reported as 0.29 ± 0.03 ppb and LOQ values as 0.97 ± 0.01 ppb researchgate.netglobaljournals.org. Other studies using HPLC-UV report LODs between 1.74 and 2.67 μg/mL for urushiol nih.gov. For Urushiol (15:2), LOD and LOQ were determined to be 0.38 ppm and 1.26 ppm, respectively mdpi.comresearchgate.net.

GC-MS: Similar LODs and LOQs are often achieved with GC-MS, with values for Urushiol (15:2) being 0.29 ± 0.03 ppb (LOD) and 0.97 ± 0.01 ppb (LOQ) researchgate.netglobaljournals.org.

These low detection and quantification limits enable the sensitive analysis of urushiol even at trace levels, which is vital for understanding its presence in environmental samples, consumer products, and biological matrices.

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Urushiol Analysis

| Analytical Method | Analyte/Component | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Notes | Reference(s) |

| HPLC-UV | Urushiol | 1.74 – 2.67 μg/mL | Not specified | GC-MS analysis also mentioned | nih.gov |

| HPLC-UV | Urushiol (15:2) | 0.29 ± 0.03 ppb | 0.97 ± 0.01 ppb | Sensitivity: 0.110 ± 0.002 mAU ppb⁻¹ | globaljournals.org, researchgate.net |

| HPLC-UV | Urushiol (15:2) | 0.38 ppm | 1.26 ppm | Response factor: 17.48 | mdpi.com, researchgate.net |

| GC-MS | Urushiol | 1.74 – 2.67 μg/mL | Not specified | HPLC-UV analysis also mentioned | nih.gov |

| GC-MS | Urushiol (15:2) | 0.29 ± 0.03 ppb | 0.97 ± 0.01 ppb | Sensitivity: 0.110 ± 0.002 mAU ppb⁻¹ | globaljournals.org, researchgate.net |

| GC-MS | Urushiol (15:3) | Not specified | Not specified | Calibration curve R² = 0.9972 | mdpi.com |

Chemical Reactivity and Polymerization Dynamics of Urushiol 15:3

Oxidative Polymerization Mechanisms

Oxidative polymerization is the primary mechanism by which urushiol (B600771) cures to form a film. This process can be initiated enzymatically or electrochemically.

The catechol group (1,2-dihydroxybenzene) is the key functional group responsible for initiating the oxidative polymerization of urushiol beilstein-journals.orgrsc.orgresearchgate.netoup.com. Upon exposure to oxidizing conditions, the catechol moiety readily undergoes oxidation, losing electrons to form semiquinone radicals or o-quinones beilstein-journals.org. These reactive radical species are crucial intermediates that drive the subsequent polymerization reactions. The methoxy-protected derivative of G-urushiol, for instance, did not cure under conditions where natural urushiol did, underscoring the essential role of the catechol moiety in the initial polymerization step rsc.org.

Laccase enzymes, multi-copper oxidases naturally present in lacquer tree sap, play a pivotal role in catalyzing the oxidative polymerization of urushiol researchgate.netrsc.orgmdpi.comscirp.orgpsu.eduunipi.itcsic.esmdpi.com. Laccase oxidizes the phenolic hydroxyl groups of the catechol ring, generating free radicals that initiate cross-linking mdpi.comunipi.it. This enzymatic action accelerates the curing process, transforming the liquid urushiol into a hardened film. The kinetics of this polymerization are directly influenced by laccase activity; higher activity leads to faster curing mdpi.com. The polymerization mechanism initiated by laccase involves the formation of radicals at the interface layer, which then transfer to the urushiol oil phase, enabling polymerization. Molecular oxygen continuously replenishes the enzyme, allowing the process to continue smoothly, forming C–C and C–O–C crosslinks rsc.org.

In addition to enzymatic catalysis, urushiol and its analogues can be polymerized through electrochemical methods rsc.orgresearchgate.netnih.govrsc.orgrsc.org. This approach bypasses the need for enzymes and can offer greater control over the polymerization process. Urushiol analogues, precisely synthesized with the characteristic 3-substitution pattern on the catechol ring, have been successfully electropolymerized on metal surfaces, such as copper rsc.orgresearchgate.netnih.govrsc.org. The electrochemical oxidation-induced radical coupling of phenoxyl radicals, similar to enzyme-catalyzed reactions, leads to the formation of robust crosslinked coatings rsc.orgresearchgate.netrsc.orgrsc.org. This method has demonstrated practical advantages, including higher aerobic stability compared to natural urushiol, leading to coatings with desirable properties rsc.orgnih.gov.

Auto-oxidation Processes Involving the Unsaturated Side Chain

Beyond the direct oxidation of the catechol ring, the unsaturated aliphatic side chains of urushiol also participate in polymerization through auto-oxidative radical chain reactions rsc.orgmdpi.comscirp.orgpsu.eduunipi.it. These reactions are characteristic of polyunsaturated fatty acids and contribute to the formation of chemical crosslinks between the aliphatic chains. As the initial enzymatic oxidation of the catechol core proceeds, the dominance of the reaction can shift towards the faster auto-oxidation of the unsaturated side chains, particularly after an initial period rsc.orgunipi.it. The presence of multiple double bonds in the side chain enhances its susceptibility to auto-oxidation rsc.org.

Formation of Oligomeric and Polymeric Structures

The combination of catechol oxidation and side-chain auto-oxidation results in the formation of complex oligomeric and polymeric structures.

The semiquinone radicals generated from the oxidation of catechol can undergo various cross-coupling reactions beilstein-journals.orgunipi.itbeilstein-journals.org. These reactions primarily involve the formation of C–C bonds between aromatic nuclei, leading to biphenyl (B1667301) dimers and trimers, and also C–C and C–O bonds between the aromatic nuclei and the aliphatic side chains rsc.orgunipi.it. These coupling reactions, driven by radical intermediates, are fundamental to building the three-dimensional, highly cross-linked network that characterizes cured urushiol films rsc.orgrsc.orgresearchgate.net.

Data Tables

The polymerization of urushiol and its analogues results in materials with notable physical properties. The following table summarizes some comparative data:

| Property | Natural Urushiol | Lignin-Derived G-Urushiol | Electropolymerized Urushiol Analogues (UA03/UAm) | 4-Substituted Urushiol Analogues (Electropolymerized) |

| Martens Hardness | ~176.7 N/mm² | 147.4 ± 0.9 N/mm² rsc.org | Comparable to natural urushiol | 1H to 6H rsc.org |

| Corrosion Inhib. Eff. | Not specified | Not specified | Comparable to natural urushiol | Up to 99.99% researchgate.netrsc.org |

| T10% (Thermal Stability) | >321.8 °C researchgate.net | Not specified | >280 °C researchgate.net | Not specified |

| Water Contact Angle | Not specified | Not specified | Hydrophobic (94.7-114.1°) researchgate.net | Hydrophobic (95.5-107.2°) rsc.org |

Compound List

Urushiol: A mixture of alkylcatechols, the primary component of lacquer sap.

Catechol: The fundamental 1,2-dihydroxybenzene moiety present in urushiol.

Laccase: An enzyme that catalyzes the oxidative polymerization of urushiol.

Alkylcatechols: The general class of compounds that constitute urushiol.

G-Urushiol: A lignin-derived analogue of urushiol.

UA03, UAm: Synthetically prepared urushiol analogues designed for electropolymerization.

Thitsiol: A 4-substituted catechol compared to urushiol.

Reconstruction of Polymeric Structures via Pyrolysis

Pyrolysis, the thermal decomposition of organic materials in the absence of oxygen, offers a method to break down and potentially reconstruct urushiol into polymeric structures. Studies involving the pyrolysis of cashew nut shell liquid (CNSL) constituents, which include anacardic acids (precursors to cardanols found in urushiol), reveal distinct stages of thermal transformation. These stages typically involve the decarboxylation of anacardic acids, followed by condensation and polymerization reactions that yield thermally stable polyphenolic structures cirad.fr.

Controlling the flash pyrolysis temperature is critical for differentiating primary decomposition reactions from the formation of secondary products. This controlled thermal treatment allows for the identification of specific pyrolysates, which in turn aids in the reconstruction of the polymeric architecture of lacquers. By analyzing the peak areas of these pyrolysates at specific temperature ranges, insights into the original polymeric structure can be gained researchgate.net. Thermal polymerization of urushiol itself is promoted when heated above 100 °C, involving free radical coupling mechanisms doi.org.

Table 1: Pyrolysis Temperature and Polymeric Structure Reconstruction

| Pyrolysis Temperature Range | Observed Reactions/Processes | Relevance to Polymer Reconstruction |

| Low to Moderate | Decarboxylation of anacardic acids (precursors to urushiol components); initial thermal decomposition of side chains. | Formation of intermediate products (e.g., cardanols) that can participate in subsequent polymerization. |

| Moderate to High | Condensation and polymerization of cardanols and cardols; formation of thermally stable polyphenolic structures; differentiation of primary/secondary products. | Identification of pyrolysates and their relative abundance at specific temperatures allows for the reconstruction of the original lacquer's polymeric structure researchgate.net. |

| Very High | Degradation of stable polyphenols; char formation. | Indicates the limits of thermal stability before complete breakdown occurs. |

Stability and Degradation Pathways

The polymerized form of urushiol, as found in cured lacquer films, exhibits remarkable durability. However, like many organic materials, it is susceptible to degradation under specific environmental conditions.

Resistance to Acid, Alkali, and Alcohol

Hardened urushi films, derived from the polymerization of urushiol, demonstrate significant resistance to chemical agents such as acids, alkalis, and alcohols wikipedia.orgrsc.org. This robustness contributes to the longevity and protective qualities of lacquerware. The chemical structure, particularly the cross-linked polymer network formed during curing, provides a barrier against these common chemical challenges.

Susceptibility to UV Radiation

While urushiol-based coatings are known for their hardness and durability, they are notably sensitive to light, especially ultraviolet (UV) radiation getty.edulithub.com. Exposure to UV light can lead to the decomposition and volatilization of polymerized urushiol. This process results in the degradation of the film, rendering it heterogeneous and often characterized by the appearance of numerous black spots getty.edu. The intensity and duration of UV exposure directly influence the extent of this degradation getty.edu.

Table 2: Stability of Anacardic Acid Constituents (ACC) Based on Unsaturation

| Anacardic Acid Constituent | Degree of Unsaturation | Relative Thermal Stability |

| 15:0 | Saturated | Highest |

| 15:1 | Monoene (1 double bond) | High |

| 15:2 | Diene (2 double bonds) | Moderate |

| 15:3 | Triene (3 double bonds) | Lowest |

Note: Thermal stability decreases with increasing unsaturation in the alkyl side chain cirad.frbiostar-afrique.org.

Table 3: Effects of Light Exposure on Hardened Urushi Films

| Exposure Condition | Observed Degradation Effect | Source |

| Ultraviolet (UV) radiation | Decomposition and volatilization of polymerized urushiol; film becomes heterogeneous with black spots. | getty.edu |

| High-intensity visible light (e.g., 350-500 lux) | Deterioration observed, characterized by the formation of black spots. | getty.edu |

| Low-intensity visible light (e.g., 100-200 lux) | No significant deterioration observed. | getty.edu |

| Prolonged exposure to UV radiation | Vulnerability to deterioration; film becomes heterogeneous. | lithub.com |

Structure Activity Relationships of Urushiol 15:3 at a Molecular Level

Influence of Catechol Ring on Chemical Reactivity

The catechol moiety, a benzene (B151609) ring with two adjacent hydroxyl groups, is fundamental to Urushiol (B600771) (15:3)'s chemical reactivity and allergenic potential. Upon contact with skin, urushiol undergoes enzymatic oxidation, primarily catalyzed by skin enzymes, to form reactive ortho-quinones wikipedia.orgmdpi.comnih.govnih.govgoogle.com. These ortho-quinones are electrophilic species capable of forming covalent bonds with nucleophilic groups (such as thiol or amine residues) present on endogenous skin proteins wikipedia.orgnih.gov. This hapten-protein conjugation is the critical initiating step in the cascade leading to urushiol-induced contact dermatitis, as it transforms self-proteins into immunogenic antigens recognized by the immune system wikipedia.orggoogle.com. The presence of the two hydroxyl groups on the catechol ring facilitates this oxidation process, making the catechol core the primary site of initial chemical transformation mdpi.comresearchgate.net.

Role of Aliphatic Side Chain Characteristics

The aliphatic side chain of Urushiol (15:3) significantly influences its physicochemical properties, such as lipophilicity and membrane interaction, which in turn affect its ability to penetrate the skin and engage in molecular interactions.

Urushiol molecules, including Urushiol (15:3), typically feature long aliphatic side chains, commonly C15 or C17 in length wikipedia.orgresearchgate.net. The hydrophobic nature of these long alkyl chains contributes to the molecule's lipophilicity, facilitating its passage through the lipid-rich stratum corneum of the skin wikipedia.orgnih.gov. This enhanced skin penetration is crucial for the urushiol to reach the viable epidermis where it can interact with proteins and trigger an immune response. Research suggests that longer side chains tend to produce a stronger allergenic reaction, likely due to improved membrane interactions and a greater propensity for effective haptenation wikipedia.orgnih.gov.

The presence and position of double bonds within the aliphatic side chain are critical determinants of urushiol's allergenic potency wikipedia.orggoogle.comgoogle.com. Urushiol (15:3) is characterized by a 15-carbon chain with three double bonds, specifically at the 8, 11, and 14 positions, typically in the Z (cis) configuration biocrick.comphytolab.com. Studies indicate that the allergenic potential of urushiol is significantly enhanced by the degree of unsaturation in the side chain. While saturated urushiols elicit reactions in less than half of the population, those with at least two degrees of unsaturation, such as Urushiol (15:3), provoke reactions in over 90% of individuals wikipedia.org. The double bonds contribute to the molecule's reactivity and may influence the stability and nature of the resulting hapten-protein adducts, thereby modulating the immune response google.comgoogle.com.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate chemical structure with biological activity. For urushiol and other skin sensitizers, these models often incorporate parameters related to both chemical reactivity and physicochemical properties.

The Relative Alkylation Index (RAI) is a parameter used in QSAR models to predict skin sensitization potential by quantifying the degree of hapten-protein binding europa.eueuropa.eunih.gov. RAI typically combines measures of a chemical's reactivity (e.g., rate constant for reaction with a nucleophile) and its hydrophobicity (e.g., log P, the octanol-water partition coefficient) nih.govnih.govtandfonline.com. The general form of the RAI can be expressed as a function of dose, reactivity, and partition coefficient, aiming to predict the extent of protein haptenation europa.eu. For urushiol, a higher RAI generally correlates with a greater propensity to cause sensitization, reflecting the combined influence of its ability to form reactive intermediates and its capacity to penetrate the skin europa.eunih.gov.

Urushiol (15:3) is specifically identified as 3-(8Z,11Z,14Z-Pentadecatrienyl) 1,2-benzenediol biocrick.comphytolab.com. This designation highlights the Z (cis) configuration of all three double bonds along the 15-carbon chain. The specific stereochemistry and conformation of these double bonds, along with the flexibility of the aliphatic chain, can influence how the molecule positions itself for interaction with skin proteins and enzymes. While detailed studies on the conformational impact of the specific (15:3) isomer are limited, the general principle is that the spatial arrangement of the unsaturated chain can affect the efficiency of hapten-protein conjugation and subsequent immune recognition. Variations in double bond positions and stereochemistry (e.g., Z vs. E) among different urushiol isomers can lead to differences in their allergenic potency ontosight.ainih.gov.

Emerging Research and Applications of Urushiol 15:3 Derivatives

Development of Biodegradable Polymeric Materials

The unique chemical structure of urushiol (B600771), particularly its catechol moiety and reactive unsaturated side chain, makes it a candidate for the synthesis of novel polymeric materials. Research has explored the creation of urushiol derivatives, such as methylene (B1212753) acetal (B89532) derivatives, which have been characterized for their potential use in polymer science . These derivatives hold promise for developing environmentally friendly alternatives to conventional synthetic polymers, leveraging urushiol's natural origin and inherent properties . While direct polymerization of urushiol derivatives into bulk biodegradable polymers is an area of ongoing investigation, the development of urushiol-loaded polymeric micelles for drug delivery also highlights the potential for integrating urushiol into advanced biodegradable systems nih.gov.

Research on Urushiol Analogues for Metal Protection

Urushiol and its synthesized analogues have demonstrated significant potential in metal protection, primarily through the formation of robust coatings that offer excellent corrosion resistance nih.govresearchgate.net. Studies have shown that urushiol analogues, synthesized with precise 3-substitution patterns on the catechol ring, exhibit enhanced aerobic stability compared to urushiol itself, allowing for the formation of durable coatings with desirable hardness and adhesion strength nih.gov. These coatings have proven effective in protecting copper surfaces, with initial anticorrosion efficiencies reaching up to 99.9% and maintaining over 97% efficiency after four weeks of immersion in a 3.5 wt% NaCl solution nih.gov. Furthermore, urushiol's catechol functional group allows it to form cross-linked networks, known as urushi, which can act as underwater adhesives, demonstrating adhesion strengths of 1.4 kgfcm⁻² under specific conditions researchgate.net. The inherent properties of urushiol-based coatings provide desirable protection for various materials, including metals, wood, and ceramics researchgate.net.

Investigation of Antimicrobial Properties of Urushiol Derivatives

Urushiol and its derivatives exhibit broad-spectrum antimicrobial activity, making them promising candidates for eco-friendly antimicrobial coatings and agents mdpi.comnih.govresearchgate.netnih.govtandfonline.com. The antimicrobial efficacy is attributed to mechanisms including membrane disruption via hydrophobic interactions, induction of oxidative stress through redox-active phenolic groups, and enzyme inhibition via hydrogen bonding mdpi.comnih.govresearchgate.net. Studies indicate that urushiol derivatives can achieve over 99% inhibition against both Gram-positive and Gram-negative pathogens, often outperforming conventional antimicrobial agents like silver ions mdpi.comnih.govresearchgate.net. Specific derivatives, such as non-allergenic 3-pentylcatechol, have shown a broad antimicrobial spectrum on agar (B569324) plates and in liquid cultures, affecting microbial morphology nih.govtandfonline.com. Urushiol itself has been observed to cause rapid changes in Helicobacter pylori morphology, including membrane separation, vacuolization, and lysis within 10 minutes of exposure at minimal inhibitory concentrations researchgate.netnih.gov.

Studies on Urushiol Derivatives as Potential Therapeutic Agents (Non-Clinical Focus)

Research into the therapeutic potential of urushiol derivatives, particularly focusing on pre-clinical investigations, has identified promising activities in areas such as cancer treatment.

Exploration of Anticancer Activities of C15 Triene Urushiol Derivatives

Several studies have investigated the anticancer activities of C15 triene urushiol derivatives, primarily focusing on their effects against liver cancer cells, such as HepG2 mdpi.comresearchgate.netnih.gov. These derivatives have demonstrated significant in vitro vitality against cancer cell lines, with specific compounds showing potent inhibitory effects. For instance, Compound 1, a C15 triene urushiol derivative, exhibited an IC₅₀ of 7.886 μM against HepG2 cells and also increased apoptosis in these cells mdpi.comresearchgate.net. Another derivative, triazole compound 4, displayed high antitumor activity against HepG2 with an IC₅₀ of 2.833 μM, indicating that modifications such as the introduction of triazole groups can enhance antitumor properties nih.gov. Urushiol derivatives have also shown a notable inhibitory effect on the expression of histone deacetylase 2 (HDAC2), an enzyme implicated in cancer development mdpi.comspandidos-publications.com. Furthermore, urushiol-loaded polymeric micelles have been developed to improve urushiol's delivery and efficacy, showing enhanced cytotoxicity against MCF-7 cells with an IC₅₀ of 1.21 mg/L compared to free urushiol nih.gov.

Data Table 1: Anticancer Activity of Urushiol Derivatives Against Liver Cancer Cell Lines

| Compound | Target Cell Line | IC₅₀ Value | Reference(s) |

| Compound 1 (C15 triene urushiol deriv.) | HepG2 | 7.886 μM | mdpi.comresearchgate.net |

| Compound 1 (C15 triene urushiol deriv.) | LO2 | 150 μM | mdpi.comresearchgate.net |

| Compound 4 (C15 triene urushiol deriv.) | HepG2 | 2.833 μM | nih.gov |

| Urushiol-loaded polymeric micelles | MCF-7 | 1.21 mg/L | nih.gov |

Molecular Docking and Protein Interaction Studies with Urushiol Derivatives

Molecular docking and molecular dynamics studies have been instrumental in elucidating the mechanisms by which urushiol derivatives interact with biological targets, particularly histone deacetylases (HDACs) mdpi.comnih.govtandfonline.comnih.govcapes.gov.brnih.gov. These computational analyses reveal that the binding affinity of urushiol derivatives to enzymes like HDAC2 and HDAC8 is significantly influenced by factors such as zinc ion coordination, hydrogen bonding, and hydrophobic interactions mdpi.comnih.govtandfonline.comnih.govnih.gov. Specific amino acid residues within the enzyme's active site, including Glycine (Gly), Tyrosine (Tyr), Histidine (His), Phenylalanine (Phe), and others, have been identified as key contributors to favorable binding mdpi.comtandfonline.comnih.govcapes.gov.brnih.gov. For instance, the thiol sulfur in Compound 1 forms hydrogen bonding interactions with Gly154 and Tyr308, enhancing its binding to HDAC2 mdpi.com. Introducing substituents like triazole groups onto urushiol derivatives has been shown to significantly increase their binding affinity to HDAC2 nih.gov. Van der Waals and electrostatic interactions also play a crucial role in stabilizing these complexes, underscoring the potential of urushiol derivatives as lead compounds for enzyme inhibition mdpi.comtandfonline.comnih.govnih.gov.

Q & A

Q. What analytical techniques are most effective for identifying and differentiating Urushiol (15:3) from its structural isomers?

Urushiol (15:3) can be distinguished from isomers like Urushiol (15:1) or (15:2) using high-performance liquid chromatography (HPLC) coupled with time-of-flight secondary ion mass spectrometry (ToF‒SIMS). These methods resolve structural differences in the alkyl side chain and phenolic ring substitutions. For example, reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) separates isomers based on hydrophobicity, while ToF‒SIMS provides mass fragmentation patterns to confirm double-bond positions in the alkyl chain . Nuclear magnetic resonance (NMR) spectroscopy further validates structural details, such as catechol vs. resorcinol phenolic groups .

Q. What methodologies are recommended for isolating Urushiol (15:3) from natural sources?

Urushiol (15:3) is extracted from the sap of Toxicodendron vernicifluum using polar solvents like ethanol or dimethyl sulfoxide (DMSO). Post-extraction, liquid-liquid partitioning (e.g., ethyl acetate/water) removes non-polar contaminants. Purification involves silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization. Purity is confirmed via thin-layer chromatography (TLC) and mass spectrometry . Note: Fresh sap should be handled in inert atmospheres to prevent oxidative polymerization .

Q. How does the structural diversity of Urushiol (15:3) impact its biochemical reactivity?

The catechol moiety in Urushiol (15:3) enables redox activity (e.g., antioxidant properties) and chelation of metal ions, while the tri-unsaturated C15 alkyl chain enhances membrane permeability. Comparative studies show that resorcinol-based urushiols (e.g., in Anacardium species) exhibit lower antioxidant capacity but higher stability against enzymatic degradation . Structural variations also influence allergenic potential, as unsaturated alkyl chains increase covalent binding to skin proteins .

Advanced Research Questions

Q. What experimental designs are optimal for studying Urushiol (15:3)'s anticancer mechanisms in vitro?

A tiered approach is recommended:

- Proliferation assays : MTT or colony formation assays (e.g., IC50 determination in SW480 colon cancer cells at 24–72 hr exposures) .

- Cell cycle analysis : Flow cytometry with propidium iodide staining to quantify S-phase arrest, supported by Western blotting for cyclin E1 and thymidylate synthase .

- Apoptosis pathways : Caspase-3/7 activation assays and mitochondrial membrane potential measurements (JC-1 dye).

- Signaling pathways : Pharmacological inhibitors (e.g., MG132 for proteasomes) and siRNA knockdowns to validate AMPK/mTOR-FoxM1 axis involvement .

Q. How can researchers resolve contradictions in reported bioactivity data for Urushiol (15:3)?

Discrepancies in cytotoxicity or antioxidant results often arise from variations in:

- Source material : Geographic origin and extraction protocols affect compound purity .

- Assay conditions : Serum-free vs. serum-containing media alter cellular uptake .

- Structural instability : Auto-oxidation during storage reduces activity; argon-blanketed storage is critical . Mitigation strategies include systematic reviews (PRISMA guidelines), meta-analyses of dose-response data, and inter-laboratory reproducibility studies .

Q. What pharmacokinetic challenges are associated with Urushiol (15:3) delivery, and how can they be addressed?

Urushiol (15:3) has poor aqueous solubility (<0.1 mg/mL) and rapid clearance (t1/2 = 2.1 hr in rats). pH-sensitive polymeric micelles (e.g., PEG-PCL copolymers) improve bioavailability by enhancing solubility (5-fold increase) and enabling tumor-targeted release via the enhanced permeability and retention (EPR) effect. Pharmacokinetic parameters (Cmax, AUC) are quantified using LC-MS/MS .

Q. How can phylogenetic analyses inform the evolutionary origins of Urushiol (15:3) structural diversity?

Ancestral trait reconstruction using nuclear (ETS) and chloroplast (rps16, trnLF) genes reveals that Urushiol (15:3) evolved from catechol-based precursors in the Anacardioideae subfamily. Transition to resorcinol derivatives correlates with ecological shifts to arid environments, while alkyl chain elongation (C15→C17) enhances antifungal activity in tropical lineages .

Q. What experimental parameters optimize Urushiol (15:3)'s application in dental biomaterials?

For dentin remineralization, primers with 5–20% Urushiol (15:3) in ethanol/DMSO (7:3 v/v) achieve optimal collagen cross-linking. Atomic force microscopy (AFM) and nanoindentation confirm hybrid layer durability, while microtensile bond strength tests show 35% improvement over controls. Protease inhibition is validated via zymography .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.